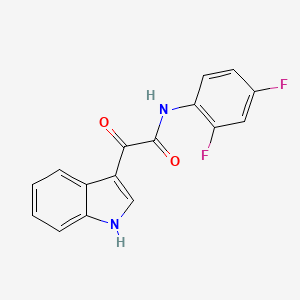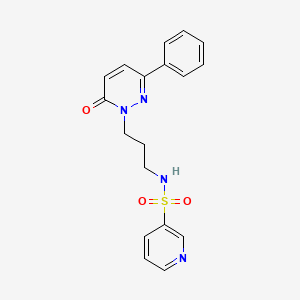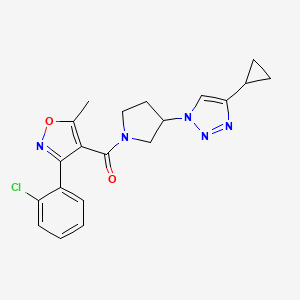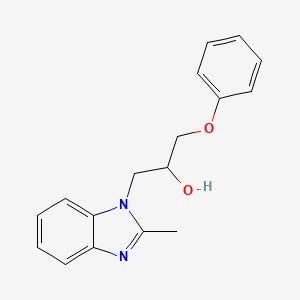![molecular formula C22H19ClN4OS B2541664 N-(4-éthylphényl)-2-({[2-(4-chlorophényl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acétamide CAS No. 1021220-31-4](/img/structure/B2541664.png)
N-(4-éthylphényl)-2-({[2-(4-chlorophényl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4OS and its molecular weight is 422.93. The purity is usually 95%.
BenchChem offers high-quality 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antiproliférative dans les cellules cancéreuses
Le composé a été étudié pour ses effets antiprolifératifs contre les lignées cellulaires cancéreuses. Les chercheurs ont synthétisé une bibliothèque de 2,4,6,7-tétrasubstitués-2H-pyrazolo[4,3-c]pyridines à partir d'un précurseur facilement accessible. Parmi celles-ci, la 4-(2,6-diphényl-2H-pyrazolo[4,3-c]pyridin-7-yl)phénol s'est avérée la plus puissante. Elle a montré des valeurs de GI50 micromolaires basses et a induit la mort cellulaire en activant les voies apoptotiques . Des études supplémentaires ont révélé qu'elle clivait également la poly (ADP-ribose) polymérase 1 (PARP-1), activait la caspase 9 et réduisait l'expression de l'antigène nucléaire de la cellule en prolifération (PCNA).
Détection du pH par fluorescence
Le composé 7-(4-méthoxyphényl)-2,6-diphényl-2H-pyrazolo[4,3-c]pyridine a démontré des propriétés remarquables de détection du pH. Il sert d'indicateur de pH puissant, permettant des mesures de pH à la fois basées sur l'intensité de fluorescence et ratiométriques . Cette caractéristique pourrait trouver des applications dans les biosenseurs et l'imagerie cellulaire.
Inhibition de la CDK2
Un ensemble connexe de petites molécules comportant l'échafaudage pyrazolo[3,4-d]pyrimidine a été conçu comme de nouveaux inhibiteurs de la CDK2. Ces composés ont inhibé de manière significative la croissance cellulaire dans diverses lignées cellulaires, notamment MCF-7, HCT-116 et HepG-2 . Les inhibiteurs de la CDK2 sont essentiels dans la thérapie anticancéreuse et la régulation du cycle cellulaire.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-2-15-3-9-18(10-4-15)25-21(28)14-29-22-20-13-19(26-27(20)12-11-24-22)16-5-7-17(23)8-6-16/h3-13H,2,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROBDUULGLPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2541581.png)
![6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2541582.png)


![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2541586.png)

![4-(oxan-4-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2541589.png)

![3-Cyclopentyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2541591.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B2541599.png)

